molecular formula C7H7BF2O3 B1304889 2,6-Difluoro-3-methoxyphenylboronic acid CAS No. 870779-02-5

2,6-Difluoro-3-methoxyphenylboronic acid

Cat. No. B1304889
CAS RN: 870779-02-5
M. Wt: 187.94 g/mol
InChI Key: WSRQWTCBDHWVGY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BF2O3 . It is used in various chemical reactions and has been studied for its potential applications .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-methoxyphenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, one methoxy group, and a boronic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

2,6-Difluoro-3-methoxyphenylboronic acid can participate in various chemical reactions. For example, it can be used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions . It can also serve as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-methoxyphenylboronic acid is a solid at 20 degrees Celsius . It has a molecular weight of 187.94 g/mol . The compound has two hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2,6-Difluoro-3-methoxyphenylboronic acid: is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds. The compound acts as a boron reagent, coupling with aryl or vinyl halides under palladium catalysis to synthesize biphenyls and stilbenes, which are essential in pharmaceuticals, agrochemicals, and organic materials.

Preparation of Allosteric Modulators

The compound has been utilized in the preparation of functionally selective allosteric modulators of GABAA receptors . These modulators are crucial for researching neurological disorders and developing treatments for conditions such as anxiety, epilepsy, and insomnia.

Inhibitors of Checkpoint Kinase Wee1

Researchers have employed 2,6-Difluoro-3-methoxyphenylboronic acid in the synthesis of inhibitors targeting the checkpoint kinase Wee1 . Wee1 plays a significant role in cell cycle regulation, and its inhibitors are being studied for potential use in cancer therapy.

Inhibitors of 17β-Hydroxysteroid Dehydrogenase

This compound is also a reactant for the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . These inhibitors are important for hormone-related diseases, including certain types of breast cancer, due to their role in steroid metabolism.

Development of Boronic Esters

2,6-Difluoro-3-methoxyphenylboronic acid: is used in the preparation of boronic esters . Boronic esters are versatile intermediates in organic synthesis and are used in various chemical transformations, including homologation reactions and the synthesis of complex molecules.

Analytical Chemistry Applications

The compound’s analytical charts and data are valuable in analytical chemistry for quality control and research purposes . Its purity and properties, such as melting point and physical state, are essential for ensuring the reliability and reproducibility of chemical experiments.

Safety and Hazards

2,6-Difluoro-3-methoxyphenylboronic acid can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation persists, medical advice should be sought .

properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRQWTCBDHWVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382449
Record name 2,6-Difluoro-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxyphenylboronic acid

CAS RN

870779-02-5
Record name 2,6-Difluoro-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-methoxybenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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